2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-phenyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-7-6-9-8-13(12-11-9)10-4-2-1-3-5-10/h1-5,8,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUJFIHTAAVVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-
Biological Activity
The compound 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, also known as a triazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenyl acetylene with azides in the presence of copper catalysts. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Antiproliferative Effects
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the triazole moiety have been shown to inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often range from 10 to 50 µM, indicating moderate to strong activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 25 | Erlotinib |
| A549 | 30 | Doxorubicin |
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. In vitro studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors like Bax and decreased cell viability.
Study on Antioxidant Activity
A study published in Molecules explored the antioxidant properties of various triazole derivatives, including this compound. The compound demonstrated a significant ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity was assessed using DPPH and ABTS assays.
In Vivo Studies
In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. For instance, a mouse model of breast cancer treated with this compound showed reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumor tissues.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity Ethanol vs. Sulfamate Groups: The ethanol group in 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol contributes to solubility but lacks the enzymatic leaving-group capability of sulfamates in STS inhibitors (e.g., 6-(1-phenyl-triazolyl)naphthyl sulfamates), which exhibit nanomolar potency . Chromone vs. Azabicyclo Systems: Chromone-linked triazoles () show broad antimicrobial activity due to planar aromatic systems, while the azabicyclo scaffold in improves steric complementarity with Hsp90 .
Enzyme Inhibition Mechanisms α-Glycosidase Inhibition: The methyl benzoate derivative () exhibits weaker inhibition (IC₅₀ >100 µM) compared to aldehyde analogues (e.g., 2-phenyl-2H-triazol-4-carbaldehyde, IC₅₀: 12 µM), highlighting the importance of electrophilic carbonyl groups in binding . STS Inhibition: Sulfamates () outperform phenolic derivatives () due to their ability to mimic sulfate esters in natural substrates, enabling covalent enzyme interactions .
Antimicrobial Activity Fluorophenyl-substituted triazoles () demonstrate enhanced antimicrobial potency (MIC: 0.5–8 µg/mL) compared to non-halogenated analogues, likely due to increased lipophilicity and membrane penetration .
Computational and Experimental Insights
- Docking Studies: Triazole rings participate in π-π stacking with aromatic residues (e.g., Tyr 181 in HIV RT), while ethanol or methoxy groups form hydrogen bonds with hydrophilic pockets .
- Binding Free Energy: Phenolic derivatives () show favorable ΔG values (−8.5 kcal/mol) for STS binding, but sulfamates () achieve lower IC₅₀ values due to transition-state stabilization .
Q & A
Q. What are the standard synthetic routes for 2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how is regioselectivity ensured?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, alkynols react with aryl azides under catalytic CuI/THF conditions to yield 1,2,3-triazole derivatives. Regioselectivity is ensured by the Cu(I) catalyst, which favors 1,4-disubstituted triazole formation. Reaction optimization (e.g., solvent, catalyst loading) minimizes byproducts and improves yields .
Q. How is structural characterization of this compound performed?
Key techniques include:
- NMR : and NMR confirm triazole proton signals at δ 7.5–8.5 ppm and ethanolic -OH resonance at δ 1.4–2.0 ppm .
- IR : Stretching vibrations for -OH (~3400 cm) and triazole C=N (~1600 cm) .
- ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What biological roles are attributed to the 1,2,3-triazole moiety in this compound?
The triazole scaffold enhances hydrogen bonding with biological targets, improving solubility and metabolic stability. It is linked to anticancer, antimicrobial, and enzyme-inhibitory activities by interacting with ATP-binding pockets or catalytic sites .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in triazole synthesis?
- Catalyst : CuI (10 mol%) in THF at 60°C improves reaction efficiency .
- Base : KCO/DMF facilitates phenoxide intermediate formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) with comparable yields (~75–80%) .
Q. What experimental protocols are used to evaluate anticancer activity?
- MTT assay : Cells (e.g., MCF-7, A549) are treated with the compound (1–100 µM) for 48 h. Viability is quantified via absorbance (570 nm) of formazan crystals.
- IC values : Reported for specific derivatives (e.g., 1.92 µM for VIa against MCF-7) .
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 1.92 | |
| A549 (lung) | 2.45 | |
| HEK 293 (normal) | >50 (low toxicity) |
Q. How do substituent variations impact biological activity in SAR studies?
- Electron-withdrawing groups (e.g., -NO, -CF) enhance antimicrobial activity by increasing electrophilicity .
- Benzothiazole hybrids : Improve DNA intercalation, as shown in docking studies with topoisomerase II .
- Phenolic derivatives : Exhibit higher tyrosinase inhibition (IC = 26.20 µM) due to hydrophobic interactions in the enzyme’s active site .
Q. What computational methods validate target interactions?
- Molecular docking (AutoDock/Vina) : Triazole derivatives show binding energies ≤-8.0 kcal/mol with tyrosinase (PDB: 2Y9X) via π-π stacking and H-bonding .
- MD simulations (GROMACS) : Confirm stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How do crystallographic techniques resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
